molecular formula C13H15FN2O3 B1401069 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid CAS No. 1316217-52-3

1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid

Cat. No. B1401069
M. Wt: 266.27 g/mol
InChI Key: CKWFNYKZAABJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Structure :

Synthesis Analysis

Several methods have been reported for the synthesis of piperazines, including those involving cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis .

One specific example involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, resulting in 2-substituted chiral piperazines .


Molecular Structure Analysis

The compound’s molecular structure consists of a piperazine ring linked to a pyridine ring by a single bond. The fluorophenyl group is attached to the piperazine moiety .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, related to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, has been synthesized and evaluated for its biological activities. It exhibited moderate anthelmintic activity and was characterized using spectroscopic techniques like LCMS, NMR, and IR (Sanjeevarayappa et al., 2015).

Flunarizine Synthesis

Flunarizine, a drug used for migraines and epilepsy, is synthesized using components including 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid. This process involves metal-catalyzed amination and Wittig reaction (Shakhmaev et al., 2016).

Herbicidal and Cytokinin Mimic Activities

Piperazine derivatives, including 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, have shown potential as herbicides and cytokinin mimics. These compounds have significant herbicidal activity against Triticum aestivum (Stoilkova et al., 2014).

Photophysical Properties in Pharmaceuticals

The photophysical properties of norfloxacin derivatives, related to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, have been studied to understand the behavior of the quinoline ring in these pharmaceutical compounds (Cuquerella et al., 2006).

Synthesis of Hybrid Molecules for Biological Activities

Hybrid molecules containing penicillanic or cephalosporanic acid moieties and 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid have been synthesized and evaluated for antimicrobial and antiurease activities. These molecules display significant biological activity (Başoğlu et al., 2013).

Agonist for Motilin Receptor

The compound GSK962040, related to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, has been discovered as a novel small molecule motilin receptor agonist. It exhibits promising pharmacokinetic profiles and potential for gastrointestinal transit applications (Westaway et al., 2009).

Metabolic Disposition in Animals

Casopitant, containing a moiety similar to 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid, has been studied for its metabolic disposition in animals. This study helps in understanding the drug's pharmacokinetics and metabolism (Miraglia et al., 2010).

properties

IUPAC Name

1-acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-9(17)16-7-6-15(8-12(16)13(18)19)11-4-2-10(14)3-5-11/h2-5,12H,6-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWFNYKZAABJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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